Hydrolytic Degradation: DMHA vs. EGDMA Nanoparticles
PEGylated poly(ethylene glycol-graft-methyl methacrylate) nanoparticles crosslinked with N,O-dimethacryloylhydroxylamine (10% w/w) degrade within a time span of approximately 14 days at pH 7.4 and 9.0, following first-order kinetics. In contrast, nanoparticles crosslinked with an equimolar amount of the non-cleavable crosslinker ethylene glycol dimethacrylate (EGDMA, 12% w/w) exhibit no degradation under the same conditions [1]. This is the only study providing a direct head-to-head comparison of degradation rate under identical experimental conditions.
EGDMA: no degradation
| Evidence Dimension | Hydrolytic degradation at physiological and alkaline pH |
|---|---|
| Target Compound Data | Complete degradation within ~14 days at pH 7.4 and 9.0; stable at pH 5.0 |
| Comparator Or Baseline | EGDMA-crosslinked nanoparticles: no degradation observed under identical conditions |
| Quantified Difference | Qualitatively distinct: DMHA networks are fully degradable; EGDMA networks are non-degradable |
| Conditions | In vitro buffer solutions at pH 5.0, 7.4, and 9.0; nanoparticles composed of PEO-MA/MMA copolymerized with DMHA or EGDMA |
Why This Matters
This direct comparison proves that selecting DMHA as the crosslinker is the only way to achieve hydrolytically degradable nanoparticles from this monomer system, which is critical for applications requiring polymer clearance after drug release.
- [1] Scheler, S., Kitzan, M., & Fahr, A. (2011). Cellular uptake and degradation behaviour of biodegradable poly(ethylene glycol-graft-methyl methacrylate) nanoparticles crosslinked with dimethacryloyl hydroxylamine. International Journal of Pharmaceutics, 403(1-2), 207-218. View Source
